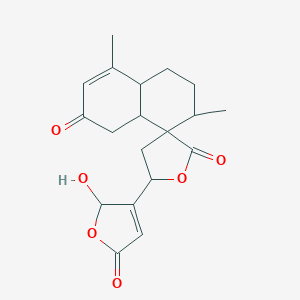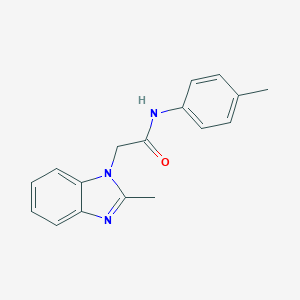![molecular formula C12H15N5O2 B233325 [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 140440-40-0](/img/structure/B233325.png)
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, also known as AMPH, is a molecule that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is a structural analog of adenosine, which allows it to interact with adenosine receptors. It has been shown to bind to the A1 and A2A adenosine receptors, leading to the activation of various signaling pathways. [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has also been shown to inhibit the activity of various enzymes involved in nucleotide metabolism, such as adenosine deaminase.
Biochemical and Physiological Effects:
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in lab experiments is its versatility. It can be used as a substrate for various enzymes and as a tool to study protein-protein interactions. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is its cost, as it can be expensive to synthesize in large quantities.
Orientations Futures
There are several future directions for research on [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol. One potential area of research is the development of new synthetic methods for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in fields such as drug discovery and cancer research. Further investigation into the mechanism of action of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol and its effects on signaling pathways could also lead to new insights into cellular processes. Finally, the use of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol as a fluorescent probe could be further explored to develop new methods for studying protein-protein interactions.
Méthodes De Synthèse
The synthesis of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol involves the reaction of 6-chloropurine with (1R,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl)methanol in the presence of a base such as potassium carbonate. This reaction results in the formation of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been extensively studied for its potential applications in various research fields. One of the most significant applications is in the field of nucleotide metabolism, where it has been used as a substrate for enzymes such as adenosine deaminase. It has also been used as a tool in the study of RNA editing and splicing. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been used as a fluorescent probe to study protein-protein interactions.
Propriétés
Numéro CAS |
140440-40-0 |
|---|---|
Nom du produit |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
Formule moléculaire |
C12H15N5O2 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,9-/m0/s1 |
Clé InChI |
ZGCLIXGLQFSZRB-YIZRAAEISA-N |
SMILES isomérique |
C1=C[C@@H]([C@@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
Synonymes |
9-(c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl)-9H-adenine BOHMe-cp-adenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



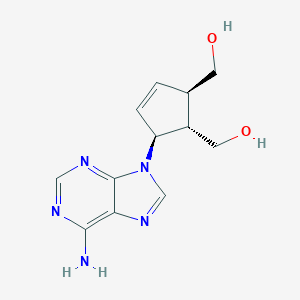
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
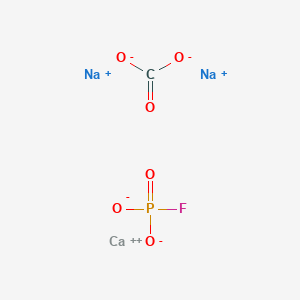
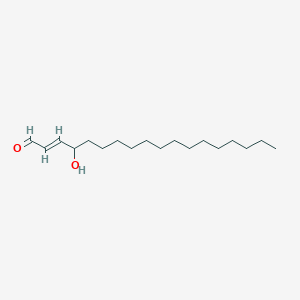
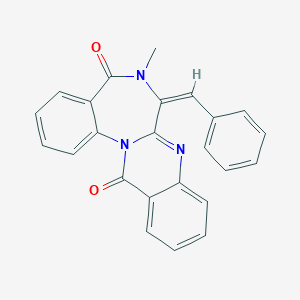
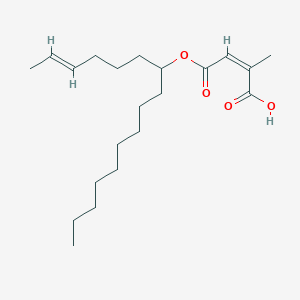
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
